molecular formula C19H18O3 B12947115 4-Isopropylphenyl 2H-chromene-3-carboxylate

4-Isopropylphenyl 2H-chromene-3-carboxylate

Cat. No.: B12947115
M. Wt: 294.3 g/mol
InChI Key: PRVHUIXOXFTTDG-UHFFFAOYSA-N
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Description

4-Isopropylphenyl 2H-chromene-3-carboxylate: is a synthetic organic compound belonging to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylphenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In organic synthesis, 4-Isopropylphenyl 2H-chromene-3-carboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It exhibits antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development. Studies have explored its use in the treatment of diseases such as cancer, bacterial infections, and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chromene structure imparts desirable optical and electronic properties, making it useful in materials science.

Mechanism of Action

The mechanism of action of 4-Isopropylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. The compound also interacts with cellular pathways involved in oxidative stress, apoptosis, and cell proliferation, contributing to its anticancer and antioxidant activities.

Comparison with Similar Compounds

  • 4-Methylphenyl 2H-chromene-3-carboxylate
  • 4-Ethylphenyl 2H-chromene-3-carboxylate
  • 4-Propylphenyl 2H-chromene-3-carboxylate

Comparison: Compared to its analogs, 4-Isopropylphenyl 2H-chromene-3-carboxylate exhibits unique properties due to the presence of the isopropyl group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The compound’s reactivity and biological activities may also differ, making it a distinct candidate for various applications.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H18O3/c1-13(2)14-7-9-17(10-8-14)22-19(20)16-11-15-5-3-4-6-18(15)21-12-16/h3-11,13H,12H2,1-2H3

InChI Key

PRVHUIXOXFTTDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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